molecular formula C8H12O3 B8685052 Methyl 2-acetyl-3-methylbut-2-enoate CAS No. 35491-51-1

Methyl 2-acetyl-3-methylbut-2-enoate

Cat. No. B8685052
CAS RN: 35491-51-1
M. Wt: 156.18 g/mol
InChI Key: CDHWLGSCWGPPCT-UHFFFAOYSA-N
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Patent
US08541455B2

Procedure details

To a mixture of 9.54 g (70 mmol) of anhydrous ZnCl2, 53.9 mL (500 mmol) of methyl acetoacetate and 55 mL (750 mmol) of acetone are added 64 mL of acetic anhydride. The reaction medium is then heated for 3 days at 50° C., and then diluted with 1 L of DCM and washed with water (3×100 mL). The organic phase is dried over Na2SO4, filtered and then concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc. After concentrating under reduced pressure, 51.5 g of methyl 2-acetyl-3-methylbut-2-enoate are obtained in the form of a colourless oil.
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
53.9 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.54 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH3:9][C:10]([CH3:12])=O.C(OC(=O)C)(=O)C>C(Cl)Cl.[Cl-].[Cl-].[Zn+2]>[C:3]([C:2](=[C:10]([CH3:12])[CH3:9])[C:1]([O:7][CH3:8])=[O:6])(=[O:4])[CH3:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
53.9 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
55 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
9.54 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure, 51.5 g of methyl 2-acetyl-3-methylbut-2-enoate
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a colourless oil

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(C(=O)OC)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.